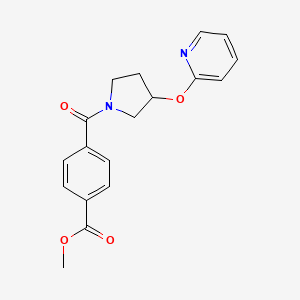

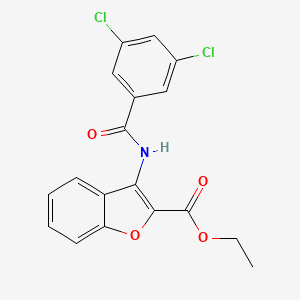

![molecular formula C20H18N2O7S B2837350 (E)-methyl 2-(6-((2,5-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate CAS No. 955814-44-5](/img/structure/B2837350.png)

(E)-methyl 2-(6-((2,5-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with several functional groups. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a dioxolobenzene ring, which is a type of ether. The presence of the imino group suggests that the compound might exhibit tautomeric behavior .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole and dioxolobenzene rings, and the introduction of the imino group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and dioxolobenzene rings suggests that the compound might have a planar structure, while the imino group could introduce some degree of polarity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzothiazole and dioxolobenzene rings might undergo electrophilic substitution reactions, while the imino group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Applications De Recherche Scientifique

Aldose Reductase Inhibitors for Diabetic Complications

A series of iminothiazolidin-4-one acetate derivatives, closely related to the query compound, were synthesized and evaluated as inhibitors of aldose reductase (ALR2), a therapeutic target for diabetic complications. The study found that certain derivatives exhibited potent ALR2 inhibitory activity, highlighting their potential as novel drugs for treating diabetic complications (Sher Ali et al., 2012).

Antimicrobial Activities

Benzothiazole-imino-benzoic acid ligands and their metal complexes, which share structural motifs with the query compound, were synthesized and characterized. These complexes demonstrated significant antimicrobial activity against bacterial strains responsible for infections in various parts of the body, indicating their potential for developing new antimicrobial agents (N. Mishra et al., 2019).

Potential Anti-HIV Agents

Research into the cyclocondensation of 1-amino-2-iminonaphtho[1,2-d]thiazole, which shares a benzothiazole-like core with the query compound, aimed to produce compounds with potential anti-HIV activity. Although the evaluated compound was found inactive against HIV, this study illustrates the ongoing exploration of benzothiazole derivatives in search of effective antiviral drugs (Kang-chien Liu et al., 1993).

Cardiotonic Activity

Studies on benzo[d]imidazole derivatives related to the query compound have revealed strong cardiotonic activity, beneficial for the prognosis of patients with advanced heart failure and atrial fibrillation. These findings underscore the potential of structurally similar compounds in developing treatments for heart conditions (V. Garalienė et al., 2006).

Anticancer Activity

A study on 4-thiazolidinones with a benzothiazole moiety, akin to the chemical structure of interest, evaluated their antitumor activity. Some derivatives showed promising anticancer properties on various cancer cell lines, indicating the potential of benzothiazole derivatives in cancer therapy (D. Havrylyuk et al., 2010).

Mécanisme D'action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on its interactions with biological targets. If it’s a reactant in a chemical reaction, its mechanism of action would depend on the nature of the reaction .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[6-(2,5-dimethoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O7S/c1-25-11-4-5-14(26-2)12(6-11)19(24)21-20-22(9-18(23)27-3)13-7-15-16(29-10-28-15)8-17(13)30-20/h4-8H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNYDPDDRDINRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-methyl 2-(6-((2,5-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2837269.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2837270.png)

![(E)-4-(Dimethylamino)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-enamide](/img/structure/B2837272.png)

![Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2837275.png)

![7-Amino-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2837276.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide](/img/structure/B2837281.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2837283.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate](/img/structure/B2837289.png)